molecular formula C22H22ClN3O7 B2481267 3-(3-Chlorophenyl)-5-(1-(3,5-dimethoxybenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate CAS No. 1351596-59-2

3-(3-Chlorophenyl)-5-(1-(3,5-dimethoxybenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate

Cat. No.: B2481267
CAS No.: 1351596-59-2
M. Wt: 475.88
InChI Key: UGWQQFNHMKDMJS-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-5-(1-(3,5-dimethoxybenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 3-chlorophenyl group at position 3 and an azetidin-3-yl moiety at position 3. The azetidine ring is further functionalized with a 3,5-dimethoxybenzyl group, enhancing steric and electronic complexity. The oxalate counterion likely improves solubility and crystallinity, critical for pharmacological applications.

Properties

IUPAC Name

3-(3-chlorophenyl)-5-[1-[(3,5-dimethoxyphenyl)methyl]azetidin-3-yl]-1,2,4-oxadiazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3.C2H2O4/c1-25-17-6-13(7-18(9-17)26-2)10-24-11-15(12-24)20-22-19(23-27-20)14-4-3-5-16(21)8-14;3-1(4)2(5)6/h3-9,15H,10-12H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWQQFNHMKDMJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CN2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-Chlorophenyl)-5-(1-(3,5-dimethoxybenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a derivative of the oxadiazole class, which has garnered interest due to its diverse biological activities. The oxadiazole ring is known for its potential in medicinal chemistry, exhibiting various pharmacological effects including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a detailed overview of the biological activities associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a 1,2,4-oxadiazole ring substituted with a 3-chlorophenyl group and a 1-(3,5-dimethoxybenzyl)azetidin-3-yl moiety. The presence of these functional groups is crucial for its biological activity.

Antimicrobial Activity

Compounds containing the oxadiazole moiety have been extensively studied for their antimicrobial properties. Research indicates that derivatives of 1,3,4-oxadiazole can exhibit significant antibacterial and antifungal activities. For instance:

  • A study demonstrated that various oxadiazole derivatives showed effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
  • The structural modifications in the oxadiazole ring can lead to enhanced potency against specific pathogens. For example, compounds with aryl substitutions have been particularly noted for their effectiveness .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AS. aureus1.56 µg/mL
Compound BE. coli0.78 µg/mL
Compound CPseudomonas aeruginosa0.39 µg/mL

Anti-inflammatory Activity

In addition to antimicrobial effects, the compound has shown promising anti-inflammatory activity. Studies have indicated that derivatives featuring the oxadiazole structure can significantly reduce inflammation in various models:

  • Research highlighted that certain oxadiazole derivatives exhibited anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
  • The mechanism often involves inhibition of pro-inflammatory cytokines and mediators.

Table 2: Anti-inflammatory Activity of Selected Oxadiazole Derivatives

CompoundInflammation ModelEffectiveness (Comparison to Control)
Compound DCarrageenan-induced paw edemaSignificant reduction
Compound ELPS-induced inflammationComparable to ibuprofen

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activities of oxadiazole derivatives:

  • Antibacterial Studies : Dhumal et al. (2016) reported on a series of oxadiazole derivatives demonstrating broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria . The study utilized molecular docking techniques to predict binding affinities with bacterial targets.
  • Anti-inflammatory Research : A study by Paruch et al. (2020) synthesized new oxadiazole derivatives and tested their anti-inflammatory properties using various in vivo models . The results indicated that specific substitutions on the oxadiazole ring significantly enhanced the anti-inflammatory response.

Comparison with Similar Compounds

Structural Analogues with 1,2,4-Oxadiazole Cores

Table 1: Structural and Functional Comparison of 1,2,4-Oxadiazole Derivatives

Compound Name Core Structure Substituents Key Features Reference ID
3-(3-Chlorophenyl)-5-(1-(3,5-dimethoxybenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate 1,2,4-Oxadiazole - 3-Chlorophenyl
- Azetidin-3-yl with 3,5-dimethoxybenzyl
- Oxalate salt
Enhanced solubility (oxalate), moderate lipophilicity, azetidine ring strain -
3-(3,5-Dimethoxybenzyl)-5-(3-(piperidin-4-yloxy)benzo[b]thiophen-2-yl)-1,2,4-oxadiazole (9e) 1,2,4-Oxadiazole - 3,5-Dimethoxybenzyl
- Benzo[b]thiophen-2-yl with piperidin-4-yloxy
Higher lipophilicity (piperidine), rigid benzo[b]thiophene scaffold
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole (4) 1,2,4-Oxadiazole - 3,4-Dichlorophenyl
- Indol-5-yl
Increased halogen content (Cl), planar indole moiety for π-π interactions

Key Observations :

  • Azetidine vs.
  • Substituent Effects : The 3-chlorophenyl group offers moderate lipophilicity, while 3,4-dichlorophenyl () increases hydrophobicity, possibly enhancing membrane permeability but risking toxicity .
  • Salt Form : The oxalate counterion in the target compound contrasts with neutral forms in analogs, suggesting superior aqueous solubility for formulation .
Heterocyclic Variants with Divergent Cores

Table 2: Comparison with Non-Oxadiazole Heterocycles

Compound Class Core Structure Substituents/Features Biological Activity Reference ID
Triazole-dithiocarbamates () 1,2,4-Triazole - Dithiocarbamate groups
- Methoxybenzyl
Antifungal, plant growth regulation
1,2,5-Oxadiazines () 1,2,5-Oxadiazine - Carbazole derivatives
- Hydrazone-hydrazide
Synthetic focus; unconfirmed bioactivity
Pyrazole derivatives () Pyrazole - Chlorophenyl sulfanyl
- Trifluoromethyl
Structural rigidity; potential enzyme inhibition

Key Observations :

  • Triazoles () : Unlike the target compound, triazole-dithiocarbamates exhibit dual antifungal and plant growth regulation, likely due to sulfur-rich dithiocarbamate groups .
  • Pyrazoles () : The pyrazole core with sulfanyl and trifluoromethyl groups may offer stronger electron-withdrawing effects, enhancing binding to hydrophobic enzyme pockets .

Key Observations :

  • The target compound’s synthesis likely involves azetidine alkylation, a step requiring precise steric control compared to piperidine coupling in 9e .
  • Superbasic conditions (NaOH/DMSO) in enable efficient cyclization but risk side reactions with sensitive substituents like methoxy groups .

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